1-(2-Methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Description
1-(2-Methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring, a trifluoromethyl group, and a urea moiety
Properties
IUPAC Name |
1-(2-methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c1-6-4-7(2-3-15-6)17-10(20)16-5-8-18-9(19-21-8)11(12,13)14/h2-4H,5H2,1H3,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYAMLLKAVVSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)NCC2=NC(=NO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea typically involves multiple steps, starting with the preparation of the pyridine derivative and the trifluoromethyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a catalyst like palladium on carbon.
Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological or chemical properties.
Scientific Research Applications
1-(2-Methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(2-Methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(2-Methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea is unique due to its specific structural features. Similar compounds include:
2-Methylpyridine-4-boronic acid pinacol ester: Used in organic synthesis and as a reagent in cross-coupling reactions.
4-Acetyl-2-methylpyridine: Another pyridine derivative with applications in chemical synthesis.
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: A compound used in pharmaceutical research.
These compounds share similarities in their pyridine core but differ in their functional groups and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
